
(S)-(+)-Modafinic acid-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(+)-Modafinic acid-d5 is a deuterated form of (S)-(+)-Modafinic acid, which is a metabolite of the wakefulness-promoting agent modafinil. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific studies, particularly in pharmacokinetics and metabolic research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-Modafinic acid-d5 typically involves the deuteration of (S)-(+)-Modafinic acid. The process begins with the preparation of (S)-(+)-Modafinic acid, which can be synthesized through the following steps:
Starting Material: The synthesis begins with the chiral precursor, (S)-(+)-modafinil.
Oxidation: The precursor undergoes oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to form (S)-(+)-Modafinic acid.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium. This can be achieved using deuterated reagents such as deuterium oxide (D2O) under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of (S)-(+)-modafinil are oxidized to produce (S)-(+)-Modafinic acid.
Deuteration: The deuteration process is scaled up using industrial reactors and deuterated reagents to ensure efficient and consistent production of this compound.
化学反応の分析
Types of Reactions
(S)-(+)-Modafinic acid-d5 undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different metabolites.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which are useful in further scientific studies.
科学的研究の応用
(S)-(+)-Modafinic acid-d5 has several scientific research applications:
Pharmacokinetics: It is used to study the metabolic pathways and pharmacokinetics of modafinil and its metabolites.
Biological Studies: The compound is used in biological studies to understand its effects on different biological systems.
Medical Research: It is used in medical research to explore its potential therapeutic applications and effects on wakefulness and cognitive functions.
Industrial Applications: The compound is used in the development of new pharmaceuticals and in the study of drug metabolism.
作用機序
The mechanism of action of (S)-(+)-Modafinic acid-d5 involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound primarily targets the dopamine transporter, inhibiting the reuptake of dopamine and increasing its levels in the brain.
Pathways Involved: It affects the dopaminergic pathways, leading to increased wakefulness and cognitive enhancement.
類似化合物との比較
(S)-(+)-Modafinic acid-d5 is unique compared to other similar compounds due to its deuterated nature. Similar compounds include:
(S)-(+)-Modafinic acid: The non-deuterated form, which has similar pharmacological effects but different metabolic stability.
Modafinil: The parent compound, which is used as a wakefulness-promoting agent.
Armodafinil: Another enantiomer of modafinil with similar effects but different pharmacokinetics.
The uniqueness of this compound lies in its deuterium atoms, which provide enhanced metabolic stability and allow for more precise scientific studies.
特性
分子式 |
C15H14O3S |
|---|---|
分子量 |
279.37 g/mol |
IUPAC名 |
2-[(S)-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinyl]acetic acid |
InChI |
InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/t19-/m0/s1/i1D,3D,4D,7D,8D/t15?,19- |
InChIキー |
QARQPIWTMBRJFX-CBJIWLEWSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)[S@@](=O)CC(=O)O)[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



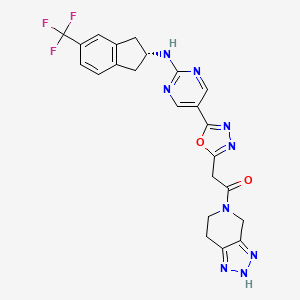
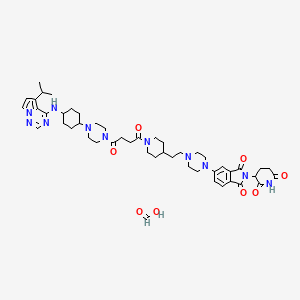
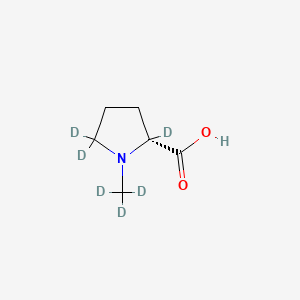
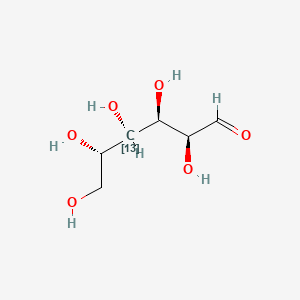
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400816.png)
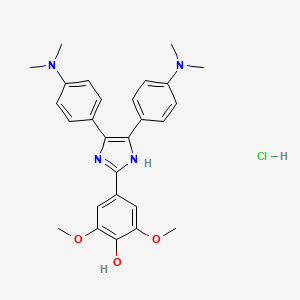

![2-[2-[2-[2-hydroxyethyl(methyl)amino]ethyldisulfanyl]ethyl-methylamino]ethanol;dihydrochloride](/img/structure/B12400839.png)
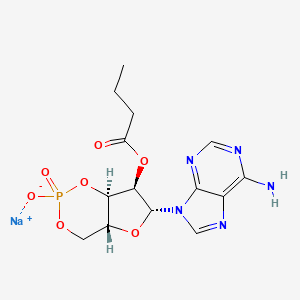
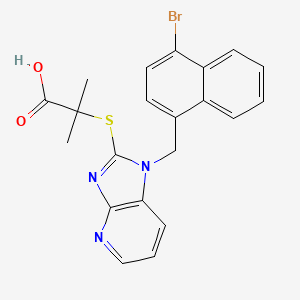

![3-(3-methylphenyl)-2-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B12400863.png)

